molecular formula C14H13NO5S B14608741 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate CAS No. 60582-43-6

3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate

Cat. No.: B14608741
CAS No.: 60582-43-6
M. Wt: 307.32 g/mol
InChI Key: YSXGNKYCUXNLSC-UHFFFAOYSA-N
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Description

3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate is an organic compound with a complex structure that includes an amino group, a formyl group, a methoxy group, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The formyl group can be introduced via formylation reactions, and the methoxy group can be added through methylation reactions. The final step involves sulfonation to attach the benzenesulfonate group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of a nitro group yields an amino group.

Scientific Research Applications

3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl and methoxy groups can participate in various chemical reactions. The benzenesulfonate group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-methoxyphenyl benzenesulfonate: Similar structure but lacks the amino group.

    3-Amino-2-methoxyphenyl benzenesulfonate: Similar structure but lacks the formyl group.

    3-Amino-2-formylphenyl benzenesulfonate: Similar structure but lacks the methoxy group.

Uniqueness

3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate is unique due to the presence of all four functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60582-43-6

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(3-amino-2-formyl-6-methoxyphenyl) benzenesulfonate

InChI

InChI=1S/C14H13NO5S/c1-19-13-8-7-12(15)11(9-16)14(13)20-21(17,18)10-5-3-2-4-6-10/h2-9H,15H2,1H3

InChI Key

YSXGNKYCUXNLSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C=O)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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